Benzyl-piperidine derivatives have shown promise as potential therapeutic agents for neurodegenerative diseases. The anti-AChE activity of these compounds can lead to increased acetylcholine levels in the brain, which is beneficial in managing symptoms of dementia and Alzheimer's disease1 3 8.
Certain benzyl-piperidine derivatives have been identified as potent cytotoxins with selective toxicity towards cancer cells. For example, 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones have demonstrated high activity against colon cancer and leukemia cell lines, inducing DNA fragmentation and caspase-3 activation4. This indicates the potential of benzyl-piperidine derivatives in the development of new anticancer drugs.
The antimicrobial properties of benzyl-piperidine derivatives have been explored, with several compounds showing significant activity against bacterial and fungal pathogens affecting tomato plants5. The structure-activity relationship studies suggest that the nature of substitutions on the benzyl and sulfonamide rings influences the antibacterial activity, which could be leveraged to design new antimicrobial agents.
Benzyl-piperidine derivatives have also been studied for their ability to modulate neurotransmitter transporters. For instance, certain compounds have been found to act as allosteric modulators of the serotonin transporter (SERT), with little affinity for dopamine and norepinephrine transporters, making them potential pharmacotherapeutic agents for conditions like cocaine addiction7.
The compound is classified under piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of fluorine atoms in the benzyl group significantly alters the electronic properties and lipophilicity of the compound, which can influence its biological activity and pharmacokinetics.
The synthesis of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride typically involves several key steps:
For example, one synthetic route involves using 3,4-difluorobenzyl bromide in a reaction with piperidine under basic conditions to yield the desired product, followed by crystallization from hydrochloric acid solution to obtain the hydrochloride salt .
The molecular structure of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride can be described as follows:
The presence of fluorine atoms not only affects the electronic distribution but also influences steric factors that can enhance binding affinity to biological targets.
4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride is primarily related to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may act as antagonists or modulators at various receptors, including:
The precise mechanism would depend on specific receptor affinities and downstream signaling pathways activated upon binding .
The applications of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride are primarily found in medicinal chemistry and pharmacology:
The systematic IUPAC name for the compound is 4-[(3,4-Difluorophenyl)methyl]piperidine hydrochloride, unambiguously defining its molecular architecture. This nomenclature specifies the piperidine ring substituted at the 4-position with a (3,4-difluorophenyl)methyl group, neutralized by hydrochloric acid to form the hydrochloride salt. The molecular formula is C₁₂H₁₅F₂N·HCl, with a molecular weight of 247.72 g/mol (free base: 211.25 g/mol + HCl: 36.46 g/mol). This formula is cross-validated through multiple sources, including chemical vendor databases and peer-reviewed literature [1] [4]. The compound’s identity is further confirmed by its CAS Registry Number 193357-75-4, a unique identifier in chemical databases [4]. The structural representation is depicted in the SMILES notation FC1=CC(CC2CCNCC2)=CC(F)=C1.Cl
, which encodes the connectivity of the difluorinated benzyl group attached to the piperidine nitrogen, protonated with chloride [1].
Spectroscopic data provide definitive evidence for the compound’s structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR: Key proton resonances include the piperidine ring protons (δ 2.6–3.1 ppm for N–CH₂ and δ 1.5–1.8 ppm for ring CH₂ groups), benzylic methylene protons (δ ~2.8 ppm), and aromatic protons (δ 6.8–7.2 ppm) from the 3,4-difluorophenyl ring. The meta- and para-fluorine substituents split aromatic protons into distinct multiplets [5] [6].¹³C NMR: Characteristic signals include the benzylic carbon at ~40 ppm, piperidine carbons at 30–55 ppm, and aromatic carbons at 110–155 ppm. Fluorine coupling splits C3/C4/C5/C6 aromatic carbon signals [6].¹⁹F NMR: Shows distinct resonances near δ -135 ppm (meta-F) and δ -150 ppm (para-F) [6].
Fourier-Transform Infrared (FT-IR) Spectroscopy:Critical absorptions include N–H⁺ stretches (2500–2800 cm⁻¹, broad), C–F stretches (1100–1250 cm⁻¹), aromatic C=C bends (1480–1600 cm⁻¹), and piperidine ring vibrations (700–800 cm⁻¹). The hydrochloride salt formation is confirmed by the absence of free amine N–H stretches [1] [5].
Mass Spectrometry (MS):Electron ionization (EI-MS) of the free base exhibits a molecular ion peak at m/z 211.1 [M]⁺. Fragmentation patterns include loss of HF (m/z 191.1), cleavage of the benzyl-piperidine bond (m/z 124.1 for piperidinium), and fluorotropylium ions (m/z 95.0) [1] [6].
Table 1: Key NMR Assignments for 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 2.8–3.1 | multiplet | Piperidine N–CH₂ (axial/eq) |
¹H | 2.7–2.8 | doublet | Benzylic CH₂ |
¹H | 7.0–7.2 | multiplet | Phenyl H5, H6 |
¹H | 6.8–7.0 | multiplet | Phenyl H2 |
¹³C | 52.1 | doublet | Piperidine C4 |
¹³C | 40.3 | triplet | Benzylic CH₂ |
¹³C | 150.2 | doublet | Phenyl C4–F |
Single-crystal X-ray diffraction reveals that the piperidine ring adopts a classical chair conformation with the benzyl substituent equatorial. The hydrochloride salt forms an extended ionic lattice via N⁺–H···Cl⁻ hydrogen bonds (2.9–3.2 Å). The 3,4-difluorophenyl ring is oriented perpendicular to the piperidine plane (dihedral angle: 85–90°), minimizing steric clashes [10].
Conformational dynamics are influenced by:
Table 2: Crystallographic Parameters of Fluorinated Piperidine Derivatives
Parameter | 4-(3,4-Difluoro-Benzyl)-Piperidine·HCl | 4-(4-Trifluoromethyl-Benzyl)-Piperidine·HCl |
---|---|---|
Piperidine Conformation | Chair (equatorial benzyl) | Chair (equatorial benzyl) |
N⁺–Cl⁻ Distance (Å) | 3.05 | 3.08 |
Benzyl Dihedral (°) | 87.5 | 89.2 |
H-Bond Network | 1D chain | 1D chain |
Structural and electronic variations among fluorinated piperidines significantly impact physicochemical properties and receptor interactions:
4-(2,4-Difluoro-Benzyl)-Piperidine·HCl: Ortho-fluorine induces torsional strain, widening the benzyl-piperidine dihedral to 75° .
Biological Relevance:Fluorine atoms enhance blood-brain barrier penetration by reducing polar surface area. 3,4-Difluorinated analogs show superior dopamine D4 receptor binding (Ki = 169 nM) compared to non-fluorinated derivatives (Ki > 1000 nM). This arises from fluorine-mediated hydrophobic contacts and electrostatic complementarity within the receptor pocket [5] [6].
Electronic Properties:Hammett constants (σmeta-F = 0.34, σpara-F = 0.15) fine-tune the benzylic CH₂ electron density. 3,4-Difluorination synergistically withdraws electrons (Σσ = 0.49), increasing the piperidine pKa by 0.3 units versus monofluorinated analogs [6] [8].
Table 3: Impact of Fluorination on Piperidine Derivatives
Derivative | cLogP | Dipole (D) | pKa | D4R Ki (nM) |
---|---|---|---|---|
4-(3,4-Difluoro-Benzyl)-Piperidine·HCl | 3.1 | 4.2 | 8.7 | 169 |
4-(3-Fluoro-Benzyl)-Piperidine·HCl | 2.8 | 3.1 | 8.4 | 206 |
4-(4-Trifluoromethyl-Benzyl)-Piperidine·HCl | 3.9 | 4.8 | 7.9 | 166 |
Non-Fluorinated Benzyl-Piperidine·HCl | 2.5 | 2.2 | 8.9 | >1000 |
The 3,4-difluoro motif optimally balances lipophilicity, dipole moment, and hydrogen-bond acceptor capacity, making it a critical pharmacophore in neuroscience-targeted ligands [5] [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: